REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([CH2:12][CH2:13][C:14](Cl)=[O:15])([O:10][CH3:11])=[O:9].[BrH:17]>C(#N)C.C(O)(=O)C>[CH3:11][O:10][C:8](=[O:9])[CH2:12][CH2:13][C:14](=[O:15])[CH2:1][Br:17]
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Name
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|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CCC(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
10g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The mixture was then stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washed with 50 ml of saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
to remove any water
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CBr)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |